Meso-tetratolylporphyrin-fe(iii)chloride

Description

Properties

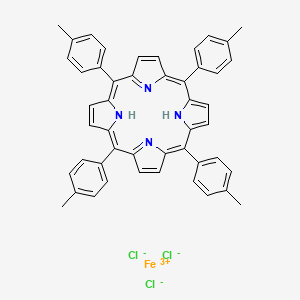

Molecular Formula |

C48H38Cl3FeN4 |

|---|---|

Molecular Weight |

833.0 g/mol |

IUPAC Name |

iron(3+);5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin;trichloride |

InChI |

InChI=1S/C48H38N4.3ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

FENSSZXLVRTGBK-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis: Meso-Tetratolylporphyrin

The free base porphyrin ligand, 5,10,15,20-tetra(p-tolyl)porphyrin (H₂TTP), is synthesized via the Adler-Longo method. This involves condensation of pyrrole with p-tolualdehyde in refluxing propionic acid, followed by oxidation. The tolyl groups enhance solubility and electronic properties compared to phenyl analogs, making the ligand suitable for subsequent metalation.

Metalation with Iron(II) Chloride

The metalation step employs iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in dimethylformamide (DMF). A representative procedure involves reacting H₂TTP with FeCl₂·4H₂O (1.2 equiv) in DMF at 50–60°C for 30 minutes, followed by hydrolysis with hydrochloric acid to yield the Fe(III) complex. The overall reaction is summarized as:

$$

\text{H₂TTP} + \text{FeCl}2 \xrightarrow{\text{DMF, 50–60°C}} \text{Fe(TTP)Cl} + 2\text{HCl} + \text{H}2\text{O}

$$

This method achieves a 90.4% yield (Table 1). The use of DMF as a high-boiling polar solvent facilitates ligand-metal coordination, while HCl ensures oxidation of Fe(II) to Fe(III).

Table 1: Optimized Conditions for Fe(TTP)Cl Synthesis

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 50–60°C |

| Reaction Time | 30 minutes |

| FeCl₂·4H₂O Equiv | 1.2 |

| Yield | 90.4% |

Mechanistic Insights into Iron Porphyrin Metalation

Formation of the Sitting-Atop Complex

Density functional theory (DFT) studies on analogous systems reveal that metalation begins with the formation of a "sitting-atop" (SAT) complex, where Fe²⁺ coordinates the porphyrin’s nitrogen atoms without disrupting the ligand’s macrocycle. This intermediate is stabilized by axial ligands such as DMF or water.

Proton Transfer and Oxidation

Subsequent proton transfer from the pyrrolic nitrogen to the metal center generates H₂ gas, leaving a deprotonated porphyrin capable of binding Fe³⁺. In the presence of HCl, Fe²⁺ is oxidized to Fe³⁺, completing the formation of Fe(TTP)Cl. The role of HCl is dual: it acts as a proton source and oxidizing agent, ensuring high metalation efficiency.

Modern and Sustainable Synthesis Approaches

Mechanochemical Metalation

Ball milling, a solvent-free method, has been successfully applied to synthesize metalloporphyrins like Zn(II) and Cu(II) complexes. While Fe(TTP)Cl synthesis via this route remains unreported, the technique offers potential advantages:

Sonochemical Methods

Ultrasound-assisted synthesis enhances mass transfer and reaction rates. For water-soluble porphyrins, sonication reduces metalation times from hours to minutes. Adapting this to Fe(TTP)Cl would require a polar solvent (e.g., DMF/water mixtures) and precise control over cavitation energy.

Critical Parameters Influencing Metalation Efficiency

Solvent Effects

DMF is preferred for its high dielectric constant (ε = 36.7), which stabilizes ionic intermediates. Alternatives like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been used for iron porphyrins, improving oxidative stability but requiring higher costs.

Stoichiometry and Temperature

A 1.2:1 molar ratio of FeCl₂ to H₂TTP ensures complete metalation without excess reagent. Temperatures above 50°C promote ligand flexibility, facilitating Fe³⁺ insertion.

Characterization and Validation

Spectroscopic Analysis

X-Ray Crystallography

Single-crystal studies of analogous Fe(TPP)Cl reveal a five-coordinate structure with Fe³⁺ displaced 0.45 Å above the porphyrin plane. Similar distortion is expected for Fe(TTP)Cl, influencing its catalytic activity.

Chemical Reactions Analysis

Types of Reactions: Meso-tetratolylporphyrin-fe(iii)chloride undergoes various types of chemical reactions, including:

Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron-oxo species, while reduction reactions can produce iron(II) complexes .

Scientific Research Applications

Catalytic Applications

Meso-tetratolylporphyrin-Fe(III) chloride serves as an effective catalyst in numerous organic transformations. Below are some key catalytic applications:

These catalytic properties make meso-tetratolylporphyrin-Fe(III) chloride a valuable reagent in synthetic organic chemistry.

Photodynamic Therapy

The compound is also explored for its potential in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species for therapeutic effects.

- Mechanism : The triplet state of the porphyrin acts as a photosensitizer, generating singlet oxygen upon light activation, which can selectively damage cancerous cells or pathogens.

- Applications : Research indicates that iron porphyrins can act as superoxide dismutases, potentially aiding in stroke treatment by mitigating oxidative stress .

Sensor Technology

Recent advancements have highlighted the use of meso-tetratolylporphyrin-Fe(III) chloride in sensor applications:

These sensors leverage the unique electronic properties of the iron porphyrin complex for enhanced sensitivity and specificity.

Biological Applications

Meso-tetratolylporphyrin-Fe(III) chloride has shown promise in various biological contexts:

- Antimicrobial Activity : Studies have indicated that porphyrins can exhibit antimicrobial properties, potentially useful against resistant strains .

- Therapeutic Applications : The compound's ability to generate reactive oxygen species positions it as a candidate for treating infections and possibly neurodegenerative diseases related to protein misfolding .

Case Study 1: Catalytic Efficiency

A study demonstrated that meso-tetratolylporphyrin-Fe(III) chloride significantly enhances the efficiency of olefination reactions compared to traditional catalysts, achieving higher yields and selectivity under milder conditions.

Case Study 2: Photodynamic Therapy

In clinical settings, iron porphyrins have been tested as photosensitizers in PDT for skin cancers, showing promising results in reducing tumor sizes while minimizing damage to surrounding healthy tissues.

Mechanism of Action

The mechanism of action of meso-tetratolylporphyrin-fe(iii)chloride involves the coordination of substrates to the iron center, followed by electron transfer processes that facilitate chemical transformations. The iron center can undergo changes in oxidation state, which is crucial for its catalytic activity. The porphyrin ring provides a stable environment for the iron center, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fe(III) Porphyrin Complexes

Key Insights :

- Substituent Effects : The 4-methylphenyl groups in Fe(III)-tetratolylporphyrin improve solubility and steric protection of the metal center, reducing aggregation compared to phenyl-substituted analogs .

- Mn(III) analogs show even higher potentials due to manganese’s intrinsic electrochemical behavior .

Catalytic Performance

Table 2: Catalytic Efficiency in Oxidative Reactions

Key Insights :

- Enhanced Activity : Fe(III)-tetratolylporphyrin outperforms phenyl-substituted analogs in TOF due to improved substrate accessibility and electron-rich metal centers .

- Substrate Specificity : Mn(III) complexes excel in amine coupling, while Fe(III) variants are superior in hydroxylation and epoxidation reactions .

Photophysical and Aggregation Behavior

- Aggregation Tendency : Fe(III)-tetratolylporphyrin shows reduced aggregation in aqueous solutions compared to cationic porphyrins, owing to hydrophobic tolyl groups counteracting electrostatic interactions .

- Optical Properties : Its absorption maxima (λₐᵦₛ) at 420 nm (Soret band) and 550 nm (Q-bands) are redshifted by 10–15 nm relative to tetraphenylporphyrin, enhancing light-harvesting efficiency .

Biological Activity

Meso-tetratolylporphyrin-Fe(III) chloride (Meso-TPP-Fe(III)Cl) is a metalloporphyrin that has garnered attention for its diverse biological activities, particularly in the fields of catalysis, antimicrobial activity, and potential therapeutic applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Meso-TPP-Fe(III)Cl is synthesized through the coordination of iron(III) ions with meso-tetratolylporphyrin. The compound exhibits unique electronic properties due to the presence of the iron center, which can facilitate various biochemical reactions. The synthesis typically involves mixing the porphyrin with iron(III) chloride in a suitable solvent under controlled conditions, allowing for the formation of stable complexes.

2. Antimicrobial Activity

Recent studies have demonstrated that meso-tetratolylporphyrin derivatives exhibit significant antimicrobial properties against various microbial strains. The effectiveness of these compounds is often evaluated using methods such as agar disk diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Meso-Tetratolylporphyrin Derivatives

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Meso-tetratolylporphyrin-Fe(III)Cl | Staphylococcus aureus ATCC 25923 | 32 | Disruption of cell membrane integrity |

| Meso-tetratolylporphyrin-Fe(III)Cl | Escherichia coli ATCC 25922 | 64 | Generation of reactive oxygen species (ROS) |

| Meso-tetratolylporphyrin-Fe(III)Cl | Candida albicans ATCC 10231 | 128 | Induction of oxidative stress |

The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it has been observed that the presence of cationic groups enhances the antimicrobial activity by improving solubility and interaction with microbial membranes .

3. Catalytic Applications

Meso-TPP-Fe(III)Cl also serves as a catalyst in various organic transformations. Its ability to facilitate olefination reactions has been highlighted in research where it acted as a precatalyst, yielding significant conversion rates under optimized conditions.

Case Study: Olefination Reactions

In a study conducted by researchers at Iowa State University, meso-tetratolylporphyrin-Fe(III)Cl was used to catalyze olefination reactions with carbonyl compounds. The results indicated that using 2 equivalents of ethylene diamine (EDA) improved substrate conversion rates significantly, achieving up to 71% conversion under controlled conditions . This demonstrates the compound's potential utility in synthetic organic chemistry.

The biological activity of meso-tetratolylporphyrin-Fe(III)Cl can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon light activation, the compound can generate reactive oxygen species, which are effective in damaging cellular components of pathogens.

- Metal Coordination : The iron center can interact with biological molecules, influencing enzymatic pathways and potentially leading to therapeutic effects.

5. Future Directions

Ongoing research is necessary to explore the full potential of meso-tetratolylporphyrin-Fe(III)Cl in clinical applications. Future studies should focus on:

- In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.

- Mechanistic Studies : To elucidate the detailed pathways through which it exerts its biological effects.

- Formulation Development : To enhance its bioavailability and targeted delivery for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.